molecular formula C12H11FN2 B14766152 4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline

4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline

Cat. No.: B14766152
M. Wt: 202.23 g/mol
InChI Key: PCCWSMYQGICRKC-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline is an organic compound that belongs to the class of fluorinated aromatic amines. The presence of fluorine and pyridine moieties in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of 4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors. Additionally, the pyridine moiety can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methyl-5-(pyridin-3-yl)aniline
  • 4-Fluoro-2-methyl-5-(pyridin-3-yl)aniline
  • 4-Fluoro-2-methyl-5-(pyridin-2-yl)aniline

Uniqueness

4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline is unique due to the specific positioning of the fluorine and pyridine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 4-position and the pyridine ring at the 5-position provides a distinct electronic environment that can enhance its interactions with biological targets .

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

4-fluoro-2-methyl-5-pyridin-4-ylaniline

InChI

InChI=1S/C12H11FN2/c1-8-6-11(13)10(7-12(8)14)9-2-4-15-5-3-9/h2-7H,14H2,1H3

InChI Key

PCCWSMYQGICRKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C2=CC=NC=C2)F

Origin of Product

United States

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